molecular formula C11H9N3 B063186 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile CAS No. 167758-85-2

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

Cat. No. B063186
M. Wt: 183.21 g/mol
InChI Key: TXOKCNFPHCSTLG-UHFFFAOYSA-N
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Patent
US05753682

Procedure details

To a stirred solution of 2-methylimidazole (25 g, 0.3 mol) and 3-bromobenzo-nitrile (55 g, 0.3 mol) in pyridine (60 mL) was added K2CO3 (42 g), CuO (1.5 g), Cu powder (1.5 g) and CuBr (1.5 g) under a nitrogen atmosphere. The resulting mixture was heated at reflux temperature for 64 hr. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane-methanol (10:1) to afford 12.9 g (23%) of 3-(2-methylimidazol-1-yl)benzonitrile as white solids.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Br[C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[C:11]#[N:12].C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1>[CH3:1][C:2]1[N:3]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[C:11]#[N:12])[CH:4]=[CH:5][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
55 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuO
Quantity
1.5 g
Type
reactant
Smiles
Name
Cu
Quantity
1.5 g
Type
reactant
Smiles
Name
CuBr
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 64 hr
Duration
64 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with dichloromethane-methanol (10:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.